9-[2-(Hydroxypropyl-d6] Adenine
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Overview
Description
9-[2-(Hydroxypropyl-d6] Adenine: is a stable isotope-labeled compound, often used in scientific research and analysis. It is a derivative of adenine, a purine base found in DNA and RNA, and contains a hydroxypropyl group with deuterium atoms (d6) replacing hydrogen atoms. This labeling makes it useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Hydroxypropyl-d6] Adenine typically involves the introduction of a hydroxypropyl group to the adenine molecule, followed by the incorporation of deuterium atoms. The process may include steps such as alkylation, reduction, and deuterium exchange reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The compound is often produced in specialized facilities equipped to handle stable isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions: 9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized adenine derivatives .
Scientific Research Applications
9-[2-(Hydroxypropyl-d6] Adenine is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in studies of nucleic acids and protein interactions, as well as metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxypropyl group allows it to mimic natural adenine, enabling it to participate in biochemical reactions. The deuterium atoms provide stability and facilitate tracking in analytical studies. Key pathways include binding to enzymes involved in DNA and RNA synthesis and repair .
Comparison with Similar Compounds
9-(2-Hydroxypropyl)adenine: A non-deuterated analog with similar chemical properties but lacking the stable isotope labeling.
Adenine: The parent compound, a fundamental component of nucleic acids.
Deuterated Nucleosides: Other nucleosides labeled with deuterium for use in similar analytical applications.
Uniqueness: 9-[2-(Hydroxypropyl-d6] Adenine is unique due to its stable isotope labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in complex biological and chemical systems, making it a valuable tool in research .
Properties
IUPAC Name |
(2S)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1/i1D3,2D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-BWBMVNDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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